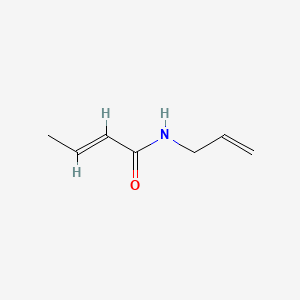

2-Butenamide, N-2-propenyl-

Description

BenchChem offers high-quality 2-Butenamide, N-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenamide, N-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69833-27-8 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(E)-N-prop-2-enylbut-2-enamide |

InChI |

InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9)/b5-3+ |

InChI Key |

RIVZZOYMBUEGBU-HWKANZROSA-N |

Isomeric SMILES |

C/C=C/C(=O)NCC=C |

Canonical SMILES |

CC=CC(=O)NCC=C |

Origin of Product |

United States |

Contextualization Within Amide and Alkene Chemistry

The chemical behavior of N-2-propenyl-2-butenamide is intrinsically linked to the properties of its two primary functional groups: the amide and the alkene. The amide group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone of organic and medicinal chemistry, forming the backbone of proteins and being a key feature in numerous pharmaceutical drugs. unc.eduwikipedia.org Amides are generally stable functional groups, yet they can participate in a range of chemical transformations. fishersci.co.uk The nitrogen lone pair's delocalization into the carbonyl group reduces the basicity of the nitrogen compared to amines and makes the carbonyl carbon less electrophilic than in ketones or esters. masterorganicchemistry.com However, amides can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. smolecule.com

The alkene moiety, a carbon-carbon double bond, provides a site of unsaturation and is a gateway to a vast number of chemical reactions. rsc.org Alkenes readily undergo addition reactions, where the pi bond is broken and new single bonds are formed. This includes reactions such as hydrogenation to form a saturated derivative, and halocyclization, where the addition of a halogen can lead to the formation of cyclic structures. evitachem.comconnectjournals.com The presence of both the amide and alkene functionalities in N-2-propenyl-2-butenamide allows for a rich and varied reactivity profile, enabling chemists to selectively target one group while preserving the other, or to engage both in complex cascade reactions. nih.gov

A common method for the synthesis of N-2-propenyl-2-butenamide involves the reaction of crotonyl chloride with allylamine (B125299). datapdf.com This is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base to form an amide. fishersci.co.ukrsc.org More recent and sustainable methods for amide synthesis are also being explored, such as the cobalt-catalyzed reaction of alkenes and amines. unc.edu

Overview of Structural Diversity and Derivatization Potential Within N 2 Propenyl 2 Butenamide Derivatives

The N-2-propenyl-2-butenamide scaffold offers numerous possibilities for structural modification, leading to a wide range of derivatives with diverse properties. The core structure can be altered at several positions, including the butenamide backbone and the N-allyl group.

The N-allyl group is also a key site for derivatization. The double bond of the allyl group can participate in reactions such as isomerization to form enamides, which are valuable intermediates in organic synthesis. acs.org Additionally, the nitrogen atom can be further substituted to create tertiary amides.

Research has explored a variety of derivatives, including those with phenyl, fluorophenyl, and chlorophenyl groups attached to the butenamide backbone. evitachem.comsmolecule.com These substitutions can influence the electronic properties and steric hindrance of the molecule, leading to different chemical reactivities and biological activities. For instance, some derivatives have been investigated for their potential as antimicrobial or anticancer agents. smolecule.com The derivatization potential of N-2-propenyl-2-butenamide also extends to its use as a monomer in polymerization reactions, leading to the creation of polymers with specific functionalities. google.com

The table below showcases a selection of N-2-propenyl-2-butenamide derivatives, highlighting the structural diversity that can be achieved.

| Derivative Name | Substituents | Reference |

| (Z)-3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide | 4-chlorophenyl, methyl | smolecule.com |

| (Z)-3-(4-fluorophenyl)-2-methyl-N-2-propenyl-2-butenamide | 4-fluorophenyl, methyl | evitachem.com |

| N-(phenylmethyl)-N-2-propenyl-3-butenamide | phenylmethyl | smolecule.com |

| N-ethyl-3-methyl-N-(2-methyl-2-propenyl)-2-butenamide | ethyl, methyl, 2-methyl-2-propenyl | researchgate.net |

Historical Development of Research on N 2 Propenyl 2 Butenamide Compounds

Direct Amidation and Condensation Approaches

Direct formation of the amide bond and condensation reactions represent fundamental strategies for the synthesis of N-2-propenyl-2-butenamide derivatives.

Reaction of 2-Butenoyl Chlorides with Amines

A prevalent and straightforward method for synthesizing N-2-propenyl-2-butenamide involves the acylation of allylamine with 2-butenoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can influence the reaction efficiency and yield.

For instance, the reaction of crotonoyl chloride with allylamine in a suitable solvent like diethyl ether or dichloromethane (B109758), often with a tertiary amine base such as triethylamine (B128534), readily affords the desired N-allylcrotonamide.

Condensation Reactions Involving Aldehydes and Amines

Multi-component reactions, such as the Passerini and Ugi reactions, offer convergent and atom-economical pathways to complex amide structures, including derivatives of N-2-propenyl-2-butenamide.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganicreactions.org For example, the reaction of 2-butenoic acid, an appropriate aldehyde, and an allyl isocyanide would yield an α-(2-butenoyloxy) amide. While not directly yielding N-2-propenyl-2-butenamide, this method provides access to related structurally diverse amides. The reaction is often conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic mechanism, especially at high reactant concentrations. organic-chemistry.org

The Ugi reaction is a four-component condensation that brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org To synthesize a derivative of N-2-propenyl-2-butenamide, one could employ 2-butenoic acid, an aldehyde, allylamine, and an isocyanide. This reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents like DMF. wikipedia.org The mechanism is thought to involve the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid in a series of steps culminating in a Mumm rearrangement to give the final product. wikipedia.orgorganic-chemistry.org

Alkylation Strategies for N-Substituted Butenamides

Alkylation of a pre-formed amide provides an alternative route to introduce the N-2-propenyl group.

Alkylation of Amide Nitrogen with Propenyl Halides

The direct N-alkylation of a primary or secondary butenamide with a propenyl halide, such as allyl bromide, is a common method for synthesizing N-2-propenyl-2-butenamide derivatives. This reaction is typically performed in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. rsc.org The choice of base and solvent system is crucial to optimize the reaction and can sometimes lead to unexpected side reactions, such as the one-pot N-allylation and bromination observed when using a DMSO-allyl bromide system under basic conditions. rsc.org Microwave irradiation has also been effectively utilized to promote the N-allylation of amides, often leading to good yields of di-, tri-, and tetra-allyl/homoallylated products. nih.gov

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| Diphenylamine, Allyl bromide | KOH | DMSO | 70 °C, 6 h | N-allyl-N-phenyl-4-bromoaniline | 50% | rsc.org |

| (Het)aryl aminoamides, Allyl bromide | Microwave | Diallylated products | Good to excellent | nih.gov | ||

| 2-Butenamide, 4-Chlorobenzyl chloride | Basic conditions | 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- | smolecule.com |

Cross-Coupling Reactions in N-2-propenyl-2-Butenamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including N-2-propenyl-2-butenamide derivatives with aryl substituents.

Palladium-Catalyzed Coupling Techniques for Aryl Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce aryl groups onto the butenamide scaffold. For instance, a pre-functionalized N-2-propenyl-2-butenamide bearing a halide or triflate can be coupled with an arylboronic acid (Suzuki coupling) or an alkene (Heck coupling) to introduce an aryl substituent.

Research has shown that palladium catalysts are effective for the N-alkylation of amides with allylic alcohols, providing a direct route to N-allylated amides. oup.comresearchgate.net Furthermore, palladium-catalyzed intramolecular cyclization of N-allyl-1H-indole-2-carboxamides can lead to the formation of various heterocyclic structures, demonstrating the versatility of this approach in creating complex molecular architectures. beilstein-journals.org The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.govbeilstein-journals.org For example, the use of Pd(OAc)2 with specific ligands can facilitate the N-arylation of amides. beilstein-journals.org

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| N-allyl-1H-indole-2-carboxamides | PdCl2(MeCN)2, 1,4-benzoquinone | DMF/THF | β-carbolinones | beilstein-journals.org | |

| N-allyl-1H-indole-2-carboxamides | Pd(OAc)2, Na2CO3, Bu4NCl | DMF | Pyrazino[1,2-a]indoles | beilstein-journals.org | |

| Anilines, Cyclic diaryliodonium salts | Pd(OAc)2 | N-arylated carbazoles | up to 71% | beilstein-journals.org |

General Synthetic Principles for Carboxamide Synthesis Applicable to N-2-propenyl-2-Butenamide

The formation of the carboxamide linkage is a cornerstone of organic synthesis, and several reliable methods can be applied to the preparation of N-2-propenyl-2-butenamide.

A widely employed and highly effective method for amide synthesis is the reaction between an acid chloride and an amine. commonorganicchemistry.comyoutube.com In the context of N-2-propenyl-2-butenamide, this would involve the reaction of 2-butenoyl chloride (crotonyl chloride) with N-2-propenylamine (allylamine). This reaction is typically conducted in the presence of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the amide. youtube.com A base is often used to deprotonate the nitrogen, resulting in the neutral amide product. youtube.com The Schotten-Baumann reaction conditions, which utilize an aqueous base like sodium hydroxide (B78521), are also a classic application of this method. youtube.com Recent advancements have explored the use of more environmentally friendly solvents, such as the bio-based solvent Cyrene™, as an alternative to traditional dipolar aprotic solvents. rsc.org Additionally, surfactant-mediated synthesis in aqueous solutions, using agents like TPGS-750-M, has been shown to be highly efficient for the amidation of various acid chlorides and amines. acs.orgbohrium.com

Table 1: General Conditions for Amide Synthesis via Acid Chlorides and Amines

| Parameter | Condition | Reference |

| Reactants | Acid Chloride, Amine | commonorganicchemistry.com |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA), Sodium Hydroxide | commonorganicchemistry.comyoutube.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Cyrene™, Water with surfactant | commonorganicchemistry.comrsc.orgacs.org |

| Temperature | Room Temperature | commonorganicchemistry.com |

N-Acylbenzotriazoles serve as stable and versatile acylating agents, providing an advantageous alternative to the more reactive acid chlorides. researchgate.netorganic-chemistry.org These intermediates are readily prepared from carboxylic acids and benzotriazole, often using thionyl chloride in a one-pot procedure under mild conditions. organic-chemistry.org The resulting N-acylbenzotriazoles can then react with a wide range of nucleophiles, including primary and secondary amines, to form amides in high yields. researchgate.netorganic-chemistry.org

For the synthesis of N-2-propenyl-2-butenamide, 2-butenoic acid would first be converted to N-(2-butenoyl)benzotriazole. This activated intermediate would then be treated with allylamine to afford the desired amide. This method is compatible with a variety of functional groups and has been shown to be effective for the synthesis of primary, secondary, and tertiary amides. organic-chemistry.org The reaction of N-acylbenzotriazoles with amines is typically efficient and proceeds under neutral conditions. organic-chemistry.orgorganic-chemistry.org

The mixed anhydride (B1165640) method, utilizing ethyl chloroformate, is another classical and widely used technique for amide bond formation. highfine.comhighfine.com In this procedure, a carboxylic acid is treated with ethyl chloroformate in the presence of a tertiary amine, such as triethylamine, to form a mixed carboxylic-carbonic anhydride. google.com This activated intermediate is then reacted in situ with an amine to produce the corresponding amide. highfine.comgoogle.com

To synthesize N-2-propenyl-2-butenamide using this approach, 2-butenoic acid would be reacted with ethyl chloroformate and a base, followed by the addition of allylamine. highfine.comgoogle.com This method is particularly prevalent in peptide synthesis due to its rapid reaction rates and generally good yields. highfine.com The use of isobutyl chloroformate can sometimes lead to even higher yields. highfine.com Ultrasound irradiation has been shown to promote the one-pot synthesis of secondary amides from carboxylic acids and amines using ethyl chloroformate as a coupling agent, often leading to moderate to good yields in a short reaction time. organic-chemistry.org

Table 2: Comparison of General Amide Synthesis Methods

| Method | Activating Agent | Key Features | References |

| Acid Chloride | Thionyl chloride, Oxalyl chloride | Highly reactive, general applicability, often requires a base. | commonorganicchemistry.comyoutube.com |

| Activated Carboxylic Acid | Benzotriazole | Stable intermediates, mild reaction conditions, good functional group tolerance. | researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Mixed Anhydride | Ethyl chloroformate, Isobutyl chloroformate | Rapid reaction, good for peptide synthesis, one-pot procedure. | highfine.comgoogle.comorganic-chemistry.org |

Application of Activated Carboxylic Acid Derivatives (e.g., 1-Acylbenzotriazoles)

Stereoselective Synthesis and Isomer Control

The butenamide moiety in N-2-propenyl-2-butenamide can exist as either the (E) or (Z) isomer. The control of this stereochemistry is a critical aspect of its synthesis, as the geometric configuration can significantly influence the compound's properties and biological activity.

The stereochemical outcome of the double bond in the 2-butenamide structure is often dictated by the geometry of the starting materials and the reaction conditions employed. The E,Z naming system, based on the Cahn-Ingold-Prelog priority rules, is used to describe the absolute stereochemistry of the double bond. khanacademy.orgpressbooks.pubwikipedia.org

For instance, palladium-catalyzed cross-coupling reactions offer a powerful tool for stereoselective synthesis. The Suzuki-type cross-coupling of stereodefined alkenylboranes with 2-bromo-N,N-dialkylacetamides has been shown to produce (E)-β,γ-unsaturated amides with high stereoselectivity. sinica.edu.tw This approach involves the hydroboration of a terminal acetylene (B1199291) to generate a highly stereoselective (E)-alkenylborane, which is then coupled with the bromoacetamide derivative. sinica.edu.tw

Similarly, the synthesis of dienes from N-allylhydrazones via bromination with N-bromosuccinimide (NBS) followed by elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield products with high (E)-stereoselectivity. organic-chemistry.org While not directly a butenamide synthesis, the principles of controlling double bond geometry through specific reaction pathways are transferable.

In some cases, the synthesis may yield a mixture of (E) and (Z) isomers. The specific ratio can be influenced by factors such as the catalyst, solvent, and temperature. For example, in the synthesis of certain N-alkenylamides, nickel-hydride catalyzed hydroamidation of butenamide substrates has been investigated for enantioselective outcomes, where the geometry of the starting alkene is crucial. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-2-propenyl-2-butenamide. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For palladium-catalyzed reactions, such as aminocarbonylation, the choice of ligand can be critical. While monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for simple amines, more challenging substrates may require bidentate ligands like Xantphos to achieve high conversion and yields. mdpi.com

In nickel-catalyzed conjunctive cross-coupling reactions involving N-allyl heterocycles, factors such as the leaving group on the allyl electrophile, temperature, and the specific nickel precatalyst can significantly impact the reaction yield. nih.govchemrxiv.org For example, lowering the reaction temperature and using an allyl cinnamate (B1238496) electrophile instead of an allyl acetate (B1210297) improved yields by mitigating starting material decomposition. chemrxiv.org

Solvent choice also plays a significant role. In some direct amidation reactions, conducting the synthesis under solvent-free conditions has been explored as an environmentally friendly approach, although it may sometimes lead to a decrease in yield compared to solvent-based systems. researchgate.net Temperature is another key variable; for instance, increasing the temperature in the absence of a catalyst and base can substantially increase the yield of amide formation from an ester and an amine. researchgate.net

The selection of the base can also be pivotal. In a study on amide synthesis, sodium hydride (NaH) was found to provide the highest yield compared to other bases like potassium carbonate (K₂CO₃). researchgate.net

Table 3: Factors for Optimization of N-2-propenyl-2-butenamide Synthesis

| Factor | Considerations | Potential Impact | References |

| Catalyst/Ligand | Type of metal (e.g., Pd, Ni), ligand structure (monodentate vs. bidentate) | Influences reaction rate, selectivity, and yield. | mdpi.comnih.govchemrxiv.org |

| Solvent | Polarity, boiling point, use of "green" solvents or solvent-free conditions | Affects solubility, reaction rate, and environmental impact. | rsc.orgmdpi.comresearchgate.net |

| Base | Strength and type of base | Neutralizes acidic byproducts, can influence catalyst activity and yield. | commonorganicchemistry.comresearchgate.net |

| Temperature | Reaction temperature | Can affect reaction rate, selectivity, and stability of reactants/products. | chemrxiv.orgresearchgate.net |

| Reactant Stoichiometry | Molar ratio of reactants | Can drive the reaction to completion and maximize yield. | rsc.org |

Solvent Effects in N-2-propenyl-2-Butenamide Synthesis

The solvent is a critical parameter in amide bond formation, influencing reactant solubility, reaction rates, and even the efficacy of the coupling agents or catalysts. ucl.ac.uk Historically, dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and chlorinated solvents like dichloromethane (CH2Cl2) have been widely used for amidation reactions due to their excellent ability to dissolve a wide range of reactants. ucl.ac.ukrsc.org For the synthesis of a specific compound like N-2-propenyl-2-butenamide, these solvents would be conventional choices.

However, driven by green chemistry principles, research has focused on identifying safer and more sustainable alternatives. rsc.orgnsf.govacs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have emerged as promising replacements. rsc.orgnsf.gov Studies evaluating various solvents for common amide coupling reactions have shown that 2-MeTHF, in particular, can be a suitable alternative to both dichloromethane and DMF in many cases. rsc.orgnsf.gov The selection of a solvent is often a balance between reaction efficiency and environmental or safety concerns. For instance, while some reactions proceed efficiently in greener solvents, others may show reduced conversion rates or require longer reaction times compared to traditional solvents. rsc.org Water has also been explored as a sustainable medium for amide synthesis, often employing micellar catalysis to overcome solubility issues. nsf.govacs.org

The impact of different solvent classes on a typical amide coupling reaction is summarized in the table below. The data reflects general trends observed in amidation studies. rsc.org

| Solvent Category | Example Solvents | General Performance in Amide Coupling |

| Dipolar Aprotic | DMF, DMAc, NMP | Historically prevalent due to high reactant solubility and reaction rates. ucl.ac.uk Often provides high conversion. rsc.org Subject to increasing regulation due to toxicity concerns. ucl.ac.uk |

| Chlorinated | Dichloromethane (CH2Cl2) | Widely used, effective for many coupling reagents. ucl.ac.ukrsc.org Presents safety and environmental disposal issues. ucl.ac.uk |

| Ethers | 2-MeTHF, CPME, TBME | 2-MeTHF is a leading "green" alternative, showing good performance in many cases. rsc.orgnsf.gov CPME and TBME show more variable results depending on the specific substrates and coupling agents. rsc.org |

| Esters/Carbonates | Ethyl Acetate (EtOAc), Dimethyl Carbonate (DMC) | Generally considered greener alternatives. rsc.orgnsf.gov EtOAc and DMC have been identified as effective replacements for less desirable solvents in many standard amidation protocols. rsc.org |

| Aqueous | Water | The most sustainable option, but requires specific strategies like micellar catalysis to be effective for many substrates. nsf.govacs.org Can lead to very high reaction efficiency under optimized conditions. nsf.gov |

This table presents generalized findings for amide synthesis. Specific results for N-2-propenyl-2-butenamide would require empirical testing.

Catalyst Selection and Loading in Coupling Reactions

The direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures and often results in low yields. Therefore, catalysts and coupling reagents are essential for efficient synthesis under milder conditions. The synthesis of N-2-propenyl-2-butenamide would typically employ one of these catalytic methods.

Stoichiometric Coupling Reagents: A common approach involves activating the carboxylic acid (crotonic acid) with a stoichiometric amount of a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently used in laboratory-scale synthesis. ucl.ac.uk On a larger scale, lower-cost options such as n-propylphosphonic acid anhydride (T3P) are preferred. ucl.ac.uk

Catalytic Direct Amidation: More atom-economical and sustainable methods utilize catalysts for the direct coupling of carboxylic acids and amines.

Boron-Based Catalysts: Boric acid and various boronic acids are effective catalysts for direct amidation, typically at loadings of 1-10 mol%. rsc.orgmdpi.com These reactions often require the removal of water, for example, by azeotropic distillation with a solvent like toluene (B28343) or through the use of molecular sieves. rsc.orgmdpi.com

Metal Catalysts: A variety of transition metals have been developed for catalytic amidation.

Zirconium and Titanium: Lewis acidic catalysts based on Zr and Hf, such as Zr- and Hf-based polyoxometalates, can catalyze amidation at low loadings (e.g., 1 mol%) under relatively mild conditions (70 °C). mdpi.com

Ruthenium: Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides with low catalyst loadings (e.g., 0.2 mol%), representing a highly atom-efficient process. rsc.org

Cobalt: Cobalt catalysts have been used for the carbonylation of allylic amines to produce unsaturated amides, though this may lead to different isomers. oup.com Light-promoted cobalt catalysis has also enabled the hydroaminocarbonylation of alkenes to form amides under mild conditions, sometimes with catalyst loadings as low as 0.1 mol%. nih.gov

Palladium: Palladium-catalyzed carbonylative amidation of aryl halides is another route, although this is more applicable to the synthesis of aryl amides. ucl.ac.uk

The choice of catalyst and its loading is a trade-off between cost, efficiency, reaction conditions, and substrate scope. Low catalyst loadings are generally preferred, especially for industrial applications, to minimize cost and potential product contamination. rsc.org

The table below summarizes various catalytic systems applicable to general amide synthesis.

| Catalyst System | Typical Catalyst Loading | Reaction Conditions | Key Features |

| Boric Acid / Boronic Acids rsc.orgmdpi.com | 1 - 10 mol% | High temperature (e.g., 100-110 °C), often with water removal (molecular sieves). rsc.orgmdpi.com | Readily available and low-cost catalysts. ucl.ac.uk Effective for secondary and tertiary amide formation. rsc.org |

| Group (IV) Metals (Ti, Zr) ucl.ac.ukmdpi.com | 1 - 5 mol% | Mild to high temperatures (e.g., 70-165 °C). mdpi.com | Lewis acidic catalysts; some systems are stable and reusable. mdpi.com Can proceed without dehydrating agents. mdpi.com |

| Ruthenium Complexes rsc.org | 0.2 - 5 mol% | Mild to moderate temperatures (e.g., 25-110 °C). rsc.org | Enables highly atom-efficient dehydrogenative coupling from alcohols and amines. rsc.org Broad substrate scope but catalysts can be complex. ucl.ac.uk |

| Cobalt Complexes nih.gov | 0.1 - 5 mol% | Mild conditions (e.g., room temperature), often light-promoted. nih.gov | Provides access to amides directly from alkenes. nih.gov Can be highly atom-economical and scalable. nih.gov |

| Manganese(I) Pincer Complexes mdpi.com | 1 mol% | High temperature (120 °C). mdpi.com | Effective for the aminolysis of esters to form amides with a broad substrate scope. mdpi.com |

This table presents generalized data for catalytic amide synthesis. The optimal catalyst and loading for N-2-propenyl-2-butenamide would depend on the specific synthetic route (e.g., from crotonic acid or an ester derivative).

Hydrolytic Transformations of the Amide Bond

The amide bond in N-2-propenyl-2-butenamide systems is susceptible to cleavage through hydrolysis, a reaction that is central to the metabolism and degradation of many amide-containing compounds.

Under either acidic or basic conditions, the amide bond of N-2-propenyl-2-butenamide and its derivatives can be hydrolyzed. evitachem.comsmolecule.comsmolecule.com This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding the corresponding carboxylic acid and amine. For the parent compound, this transformation results in 2-butenoic acid and 2-propen-1-amine (allylamine).

The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the electronic and steric properties of substituents on the molecule. arkat-usa.org Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions and thus accelerating the hydrolysis rate. arkat-usa.org Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, slowing the reaction. arkat-usa.org Tertiary amides are often more resistant to cleavage than primary or secondary amides and may require more forcing reaction conditions. arkat-usa.orgchemguide.co.uk

Table 1: General Hydrolysis of N-2-propenyl-2-Butenamide Derivatives

| Reactant | Conditions | Products |

|---|---|---|

| N-2-propenyl-2-butenamide | Acid or Base, Heat | 2-Butenoic acid + 2-Propen-1-amine |

| 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-2-butenamide | Acid or Base, Heat | 3-(4-fluorophenyl)-2-methyl-2-butenoic acid + 2-Propen-1-amine |

Reactions Involving the Alkene Moiety

The two carbon-carbon double bonds in N-2-propenyl-2-butenamide provide sites for a range of addition and isomerization reactions.

The alkene functional groups in both the N-allyl chain and the butenamide backbone can be reduced to the corresponding alkanes through catalytic hydrogenation. evitachem.comsmolecule.com This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov

The reaction saturates the double bonds, converting N-2-propenyl-2-butenamide into N-propylbutanamide. In substituted derivatives, such as 3-phenyl-N-2-propenyl-2-butenamide, hydrogenation can fully saturate both the butenyl and propenyl double bonds, as well as reduce the phenyl ring under more forcing conditions. nih.gov The specific conditions of the reaction (catalyst choice, pressure, temperature) can sometimes allow for selective reduction of one double bond over the other, depending on their relative steric and electronic environments.

Table 2: Hydrogenation Products of N-2-propenyl-2-Butenamide

| Reactant | Reagents | Product |

|---|---|---|

| N-2-propenyl-2-butenamide | H₂, Pd/C | N-propylbutanamide |

The N-allyl group of N-2-propenyl-2-butenamide can undergo a transition metal-catalyzed isomerization to form the corresponding N-propenyl amide, which is an enamide. nih.govnih.gov This transformation is significant as it creates a highly functional, electron-rich double bond in conjugation with the amide nitrogen. Research has shown that various catalysts can control the stereochemical outcome of this isomerization, leading to either the (E) or, less commonly, the thermodynamically less stable (Z) enamide with high selectivity. nih.gov This isomerization represents a powerful, atom-economical method for synthesizing geometrically defined enamides, which are valuable building blocks in organic synthesis and are present in numerous bioactive natural products. nih.govnih.gov

The double bond within the 2-butenamide moiety also possesses (E) and (Z) geometry. Interconversion between these isomers can occur, typically driven by thermal or photochemical energy, to reach a thermodynamic equilibrium. The (E)-isomer is generally more stable due to reduced steric strain.

Table 3: Catalytic Isomerization of N-Allyl Amides

| Substrate Type | Catalyst System | Product Type | Selectivity |

|---|

Hydrogenation and Reduction Chemistry of the Double Bond

Nucleophilic Substitution Reactions on Substituted N-2-propenyl-2-Butenamide Derivatives

When the N-2-propenyl-2-butenamide scaffold is modified with certain substituents, it can participate in nucleophilic substitution reactions.

In derivatives such as 3-(4-fluorophenyl)-N-2-propenyl-2-butenamide or its chloro-analogue, the halogenated phenyl ring becomes a site for nucleophilic aromatic substitution (SNAr). evitachem.comsmolecule.com Although aryl halides are typically unreactive towards standard SN1 and SN2 conditions, the presence of an electron-withdrawing group on the aromatic ring can activate it for attack by a strong nucleophile. byjus.compressbooks.pubsavemyexams.com

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized across the aromatic ring and is further stabilized if other electron-withdrawing groups are present at the ortho or para positions. pressbooks.pub In the subsequent step, the halide ion is eliminated, restoring the aromaticity of the ring and resulting in a new substituted product. pressbooks.pubmasterorganicchemistry.com Under appropriate conditions, the fluorine or chlorine atom on the phenyl ring can be replaced by various nucleophiles, such as alkoxides, amines, or thiolates. evitachem.comsmolecule.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-Butenamide, N-2-propenyl- |

| N-allylcrotonamide |

| 2-butenoic acid |

| 2-propen-1-amine |

| allylamine |

| 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-2-butenamide |

| 3-(4-fluorophenyl)-2-methyl-2-butenoic acid |

| 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide |

| 3-(4-chlorophenyl)-2-methyl-2-butenoic acid |

| N-propylbutanamide |

| 3-phenyl-N-2-propenyl-2-butenamide |

| (S)-2-(3-phenyl-propenyl)-N-Boc-pyrrolidine |

| (S)-2-(4-phenylbutyl)-N-Boc-pyrrolidine |

Derivatization Chemistry of N-2-propenyl-2-Butenamide Scaffolds

The N-2-propenyl-2-butenamide scaffold serves as a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives. The reactivity of this system can be primarily attributed to its key functional groups: the amide, the carbon-carbon double bond of the butenamide portion, the terminal double bond of the N-propenyl group, and any substituents on the molecule. The derivatization chemistry of these scaffolds is a critical area of research, as it enables the fine-tuning of the molecule's properties for various applications.

Functionalization of the Butenamide Backbone

The butenamide backbone of N-2-propenyl-2-butenamide systems presents several sites for chemical transformation, leading to a diverse range of functionalized analogs. The inherent reactivity of the amide group and the conjugated double bond are central to these modifications.

Key reactions for functionalizing the butenamide backbone include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid (a butenoic acid derivative) and N-2-propenylamine (allylamine). evitachem.comsmolecule.comsmolecule.com This reaction fundamentally alters the scaffold by breaking the amide linkage.

Hydrogenation: The carbon-carbon double bond within the butenamide structure can undergo catalytic hydrogenation. smolecule.com This reaction saturates the backbone, converting the 2-butenamide moiety into a butanamide. This modification changes the geometry and electronic properties of the core structure.

Addition Reactions: The electrophilic nature of the α,β-unsaturated carbonyl system makes it susceptible to various addition reactions.

Michael Addition: The double bond can act as an electrophile in Michael addition reactions, allowing for the introduction of nucleophiles at the β-position of the butenamide system. smolecule.com

Nucleophilic Addition: The carbonyl carbon of the amide is an electrophilic center that can undergo nucleophilic attack, potentially leading to a variety of derivatives after subsequent reaction steps. smolecule.com

These transformations allow for systematic modifications of the scaffold's core, which can significantly influence its chemical and biological properties.

Table 1: Key Reactions for Functionalizing the Butenamide Backbone

| Reaction Type | Reagents/Conditions | Resulting Transformation |

| Hydrolysis | Acid or Base | Cleavage of amide bond to form a carboxylic acid and an amine. evitachem.comsmolecule.comsmolecule.com |

| Hydrogenation | H₂, Catalyst | Saturation of the C=C double bond to form a butanamide derivative. smolecule.com |

| Michael Addition | Nucleophile | Addition of a nucleophile to the β-carbon of the unsaturated system. smolecule.com |

| Nucleophilic Addition | Nucleophile | Attack at the carbonyl carbon, leading to various derivatives. smolecule.com |

Introduction of Diverse Substituents on Aromatic Rings

The introduction of substituents is governed by the principles of electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr): This is the most common pathway for functionalizing aromatic rings. The existing substituents on the ring dictate the rate and regioselectivity (position of attack) of the incoming electrophile. lumenlearning.com

Activating Groups: Electron-donating groups (e.g., hydroxyl, methoxy, alkyl groups) increase the nucleophilicity of the benzene (B151609) ring, accelerating the rate of substitution. lumenlearning.comlibretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. lumenlearning.com

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carbonyl groups) decrease the ring's reactivity towards electrophiles. lumenlearning.comlibretexts.org These groups generally direct incoming substituents to the meta position. youtube.com Halogens are an exception, as they are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is less common and requires the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group (like a halogen). For instance, in derivatives like 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide, the chlorine atom can be replaced by strong nucleophiles under appropriate conditions. smolecule.com A similar substitution is possible for a fluorine atom on the phenyl ring. evitachem.com

Through these methods, a wide variety of functional groups can be installed on the aromatic ring, as detailed in the table below.

Table 2: Examples of Substituent Introduction on Aromatic Rings

| Reaction Type | Reagent Examples | Substituent Introduced | Directing Effects of Existing Groups |

| Halogenation | Cl₂/AlCl₃, Br₂/FeBr₃ | -Cl, -Br | Governed by activating/deactivating nature of current substituents. youtube.com |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Introduces a meta-directing, deactivating group. msu.edu |

| Sulfonation | SO₃/H₂SO₄ | -SO₃H | Introduces a meta-directing, deactivating group. youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR (Ketone) | Introduces a meta-directing, deactivating group. msu.edu |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R (Alkyl) | Introduces an ortho, para-directing, activating group. libretexts.org |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻) | Varies (e.g., -OR) | Requires a leaving group (e.g., -Cl, -F) and an electron-withdrawing group. evitachem.comsmolecule.com |

The strategic combination of backbone functionalization and aromatic ring substitution provides a powerful toolkit for creating extensive libraries of N-2-propenyl-2-butenamide derivatives for further investigation.

Advanced Spectroscopic and Chromatographic Characterization of N 2 Propenyl 2 Butenamide Compounds

Mass Spectrometry (MS) Analysis

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and elucidating the structure of compounds. Various MS methods are employed to gain a detailed understanding of N-2-propenyl-2-butenamide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is instrumental in assessing the purity of N-2-propenyl-2-butenamide and for monitoring the progress of chemical reactions in which it is a reactant or product.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. sigmaaldrich.com The separation of components within the mixture is based on their differential interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined. This allows for the identification and quantification of the individual components, providing a clear picture of the sample's purity. For volatile and thermally stable molecules like allyl chlorides, which share structural similarities with the allyl group in N-2-propenyl-2-butenamide, GC is a suitable analytical method. americanpharmaceuticalreview.com

The use of GC-MS is crucial for monitoring reaction kinetics and optimizing reaction conditions. By taking aliquots from a reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of products, including N-2-propenyl-2-butenamide. rsc.org This data is vital for determining reaction endpoints and maximizing product yield. In some cases, chemical derivatization may be employed prior to GC-MS analysis to enhance the volatility or stability of the analytes, thereby improving chromatographic properties and separation. jfda-online.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. innovareacademics.inbioanalysis-zone.com Unlike nominal mass measurements, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident assignment of a molecular formula. innovareacademics.inbioanalysis-zone.comnih.gov

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can achieve mass resolutions high enough to distinguish between ions with very similar nominal masses. innovareacademics.in This capability is critical for confirming the identity of N-2-propenyl-2-butenamide and for differentiating it from potential isobaric interferences. bioanalysis-zone.com The accurate mass measurement provided by HRMS, often with an accuracy of +/- 1 mDa, is used to generate a list of plausible elemental compositions, which can then be further scrutinized. jncasr.ac.inwaters.com

In addition to accurate mass determination of the molecular ion, HRMS also provides detailed information about the fragmentation patterns of the molecule. innovareacademics.in When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The precise masses of these fragment ions can be measured using HRMS, providing valuable clues about the compound's structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for detailed structural analysis. nih.govwikipedia.org It involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orguakron.edu In an MS/MS experiment, a specific precursor ion of interest, such as the molecular ion of N-2-propenyl-2-butenamide, is selected in the first mass analyzer. wikipedia.org This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. slideshare.netuab.edu The resulting product ions are then analyzed in a second mass analyzer. wikipedia.org

The product ion spectrum generated from an MS/MS experiment provides a fingerprint of the precursor ion's structure. nih.govmdpi.com By analyzing the fragmentation patterns, chemists can deduce the connectivity of atoms within the molecule. nih.gov This is particularly useful for distinguishing between isomers, which have the same molecular formula but different structural arrangements. mdpi.com The structural information obtained from MS/MS is crucial for confirming the identity of synthesized compounds and for characterizing unknown substances. nih.govuakron.edu

Different MS/MS scan modes, such as product ion scans, precursor ion scans, and neutral loss scans, can be employed to target specific structural features. wikipedia.org For example, a neutral loss scan can identify all precursor ions that lose a specific neutral fragment, which can be indicative of a particular functional group.

Predicted Collision Cross Section (CCS) in Ion Mobility Mass Spectrometry Studies

Ion mobility spectrometry-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion. nih.govjyu.fi The collision cross section (CCS) is a key parameter measured in IM-MS, representing the effective area of the ion as it travels through a buffer gas. nih.gov Experimentally determined CCS values can be compared to predicted values to aid in structural characterization. waters.com

The CCS of an ion is influenced by its three-dimensional structure. nih.gov Therefore, different isomers of a compound, which may be difficult to distinguish by mass spectrometry alone, can often be separated by ion mobility due to their different shapes and corresponding CCS values. nih.gov

Prediction models, often based on machine learning algorithms, have been developed to calculate theoretical CCS values for given chemical structures. nih.govnih.gov By comparing the experimentally measured CCS of an unknown compound to the predicted CCS values for a list of potential candidates, the number of possible structures can be significantly narrowed down. waters.com This approach is particularly valuable in the identification of unknown compounds in complex mixtures. waters.com The use of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) can further enhance the specificity of identification. arxiv.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 216.13829 | 152.0 |

| [M+Na]⁺ | 238.12023 | 156.6 |

| [M-H]⁻ | 214.12373 | 155.0 |

| [M+NH₄]⁺ | 233.16483 | 170.0 |

| [M+K]⁺ | 254.09417 | 153.6 |

| [M]⁺ | 215.13046 | 150.2 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of a related compound, (E)-2-methyl-3-phenyl-N-prop-2-enylbut-2-enamide. uni.lu Data for N-2-propenyl-2-butenamide is not explicitly available, but this provides an example of typical CCS prediction data.

Electron Impact Ionization in Mass Spectrometry

Electron impact (EI) ionization is a classic and widely used ionization technique in mass spectrometry, particularly with GC-MS systems. libretexts.org In EI, the analyte molecules in the gas phase are bombarded with a high-energy beam of electrons, typically at 70 electron volts (eV). libretexts.orgpurdue.edu This energetic collision can knock a valence electron out of the molecule, forming a radical cation known as the molecular ion (M⁺•). libretexts.org

The 70 eV energy is significantly higher than the ionization energy of most organic molecules, which is around 10 eV. libretexts.orguni-saarland.de The excess energy transferred to the molecular ion often causes it to undergo extensive and reproducible fragmentation. libretexts.orglibretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation and for matching against spectral libraries for identification. libretexts.org

A key advantage of EI is the generation of highly detailed mass spectra with many fragment ions, which provides rich structural information. miamioh.edu However, for some molecules, the fragmentation can be so extensive that the molecular ion peak is very weak or even absent, making it difficult to determine the molecular weight. libretexts.orgmiamioh.edu In such cases, softer ionization techniques may be preferred. The fragmentation patterns in EI-MS can be complex, involving direct cleavages of single bonds and rearrangements. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Analysis of the ¹H and ¹³C NMR spectra of N-2-propenyl-2-butenamide would provide crucial information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:

Allyl Group Protons: The protons of the N-propenyl group would show characteristic signals. The CH₂ group attached to the nitrogen would likely appear as a doublet of triplets. The terminal CH₂ protons of the double bond would appear as distinct multiplets, and the CH proton would also be a multiplet.

Butenamide Group Protons: The protons of the 2-butenamide moiety would also have distinct chemical shifts. The methyl group protons would likely be a doublet. The two vinyl protons would appear as multiplets, with their coupling constant indicating the stereochemistry (E or Z) of the double bond. The NH proton would appear as a broad signal, and its coupling to the adjacent CH₂ group might be observable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Carbonyl Carbon: A signal in the downfield region (around 165-175 ppm) would be characteristic of the amide carbonyl carbon.

Alkene Carbons: Four distinct signals would be expected for the four sp² hybridized carbons of the two double bonds.

Aliphatic Carbons: Signals corresponding to the allylic CH₂ group and the methyl group of the butenamide moiety would be observed in the upfield region.

Application of NMR for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-2-propenyl-2-butenamide. mdpi.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous confirmation of the compound's connectivity. ugent.be

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-2-propenyl-2-butenamide, distinct signals are expected for the protons of the N-allyl group and the 2-butenamide moiety. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for N-2-propenyl-2-butenamide Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃-CH= | ~1.8-1.9 | Doublet (d) | ~6.8 |

| -CH₂-N- | ~3.8-3.9 | Triplet (t) or Doublet of Triplets (dt) | ~5.5 |

| CH₂=CH- | ~5.8-5.9 | Doublet of Doublets of Triplets (ddt) | ~17.2, ~10.2, ~5.5 |

| cis-CH₂=CH- | ~5.1-5.2 | Doublet of Quartets (dq) | ~10.2, ~1.5 |

| trans-CH₂=CH- | ~5.2-5.3 | Doublet of Quartets (dq) | ~17.2, ~1.5 |

| CH₃-CH=CH- | ~6.8-6.9 | Doublet of Quartets (dq) | ~15.2, ~6.8 |

| -CH=CH-CO- | ~5.7-5.8 | Doublet of Quartets (dq) | ~15.2, ~1.7 |

| N-H | ~5.6-6.0 | Broad Singlet (br s) | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their respective chemical environments. The carbonyl carbon of the amide and the olefinic carbons typically appear in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for N-2-propenyl-2-butenamide Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH= | ~17.8 |

| -C H₂-N- | ~41.9 |

| C H₂=CH- | ~116.5 |

| CH₃-C H= | ~123.5 |

| C H=CH-CO- | ~140.5 |

| CH₂=C H- | ~134.5 |

| -C O-NH- | ~165.5 |

Advanced NMR Techniques for Stereochemical Assignment

The double bond in the 2-butenamide fragment can exist in either an E (trans) or Z (cis) configuration. Advanced, multi-dimensional NMR techniques are indispensable for making an unambiguous stereochemical assignment. longdom.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY, are powerful for determining spatial proximity between protons. For N-2-propenyl-2-butenamide, an NOE correlation between the protons of the C4-methyl group (CH₃) and the C2-vinylic proton (-CH=CH-CO-) would indicate a Z configuration. Conversely, a correlation between the C3 and C4 protons would be expected for the E isomer, which is generally the more stable form. Studies on similar N,N-dialkyl-2-butenamides have successfully used NOE difference experiments to assign stereochemistry. cdnsciencepub.com

2D Correlation Spectroscopy (COSY): COSY spectra map ¹H-¹H coupling networks, confirming the connectivity within the allyl and butenamide spin systems. longdom.org For instance, a cross-peak between the N-H proton and the adjacent N-CH₂ protons would solidify that assignment.

Heteronuclear Correlation: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons directly to their attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons. researchgate.net An HMBC experiment could show a correlation from the N-H proton to the amide carbonyl carbon, confirming the amide linkage.

The combination of these techniques allows for the complete and confident assignment of both the constitution and the relative stereochemistry of the molecule. rsc.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For N-2-propenyl-2-butenamide, the IR spectrum provides clear signatures for its key structural features. rsc.org

The most prominent absorptions include the N-H stretching vibration, the strong C=O stretching of the secondary amide (Amide I band), and the N-H bending vibration (Amide II band). Additionally, characteristic peaks for the C=C double bonds of both the allyl and butenamide groups, as well as sp² and sp³ C-H stretching vibrations, are readily identifiable. The IR spectrum of a related compound, N,N'-diallyltartramide, confirms the presence of characteristic allyl group vibrations. nist.gov

Table 3: Characteristic Infrared Absorption Bands for N-2-propenyl-2-butenamide Data based on typical values and analogous compounds. cdnsciencepub.com

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3350 | Medium |

| C-H Stretch (sp²) | Alkene | 3010 - 3090 | Medium |

| C-H Stretch (sp³) | Alkane | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1670 | Strong |

| C=C Stretch | Alkene | 1620 - 1645 | Medium-Weak |

| N-H Bend (Amide II) | Amide | 1540 - 1560 | Strong |

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatility Analysis and Quantitative Determination

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. etamu.edu N-2-propenyl-2-butenamide, due to its moderate molecular weight and boiling point, is well-suited for GC analysis. This method is frequently used to monitor reaction progress, assess product selectivity, and perform quantitative analysis. rsc.orglibretexts.org

The sample is vaporized and transported by an inert carrier gas (mobile phase), such as helium or nitrogen, through a column containing a stationary phase. etamu.edulibretexts.org Separation is achieved based on the differential partitioning of components between the two phases. libretexts.org For quantitative determination, the area under a chromatographic peak is proportional to the amount of the analyte present. libretexts.org Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification based on the mass-to-charge ratio of the analyte. etamu.edu

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Column | Stationary Phase | Crossbond 5% diphenyl – 95% dimethyl polysiloxane (e.g., Rtx®-5) rsc.org |

| Carrier Gas | Mobile Phase | Helium (He) or Nitrogen (N₂) |

| Injection Mode | Sample Introduction | Split/Splitless |

| Inlet Temperature | Vaporization Zone | 250 °C |

| Oven Program | Temperature Gradient | e.g., 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C |

| Detector | Signal Transducer | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and purity assessment of a wide range of compounds, including those that are non-volatile or thermally sensitive. torontech.com It is essential for determining the purity of synthesized N-2-propenyl-2-butenamide and separating it from starting materials, byproducts, or degradation products. sepscience.com

In a typical setup, a liquid mobile phase pumps the sample through a column packed with a stationary phase. torontech.com For a moderately polar compound like N-2-propenyl-2-butenamide, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. elementlabsolutions.com By gradually increasing the proportion of the organic solvent (gradient elution), components are separated based on their relative hydrophobicity.

Purity is assessed by detecting the eluting components, often with a UV-Vis detector. torontech.com A Photodiode Array (PDA) detector is particularly useful as it can acquire a full UV spectrum for each point in the chromatogram. sepscience.com Software can then compare spectra across a single peak to generate a purity value, helping to identify the presence of co-eluting impurities. sepscience.comchromatographyonline.com The absence of extraneous peaks and a consistent spectrum across the main peak indicate high purity. d-nb.info

Table 5: Typical HPLC Parameters for Purity Assessment

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Column | Stationary Phase | C18 silica (B1680970) gel (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous Component | Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol elementlabsolutions.com |

| Elution Mode | Solvent Composition | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | Mobile Phase Velocity | 1.0 mL/min |

| Detection | Analyte Measurement | UV-Vis Photodiode Array (PDA) at a specific wavelength (e.g., 210 nm) |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for Volatile Compound Identification

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) stands as a powerful analytical technique for the in-depth characterization of complex volatile and semi-volatile organic compound mixtures. mdpi.complos.org Its enhanced peak capacity and sensitivity make it particularly well-suited for the identification of individual components, such as N-2-propenyl-2-butenamide, within intricate matrices which may contain hundreds or even thousands of distinct chemical entities. nih.govgcms.cz

The principle of GC×GC-TOF-MS involves subjecting a sample to two sequential gas chromatographic separations using columns with different stationary phase selectivities. unito.it This orthogonal separation mechanism allows for the resolution of compounds that would typically co-elute in a single-dimensional GC analysis. gcms.cz The effluent from the second column is then introduced into a time-of-flight mass spectrometer, which provides rapid, full-spectrum mass analysis, enabling confident compound identification based on mass spectral library matching and fragmentation patterns. unito.it

In the analysis of a hypothetical complex volatile sample containing N-2-propenyl-2-butenamide, the compound would be separated from other matrix components based on its volatility and polarity across the two GC columns. Its identification would then be confirmed by its unique mass spectrum obtained from the TOF-MS detector. The electron ionization (EI) mass spectrum of N-2-propenyl-2-butenamide is expected to exhibit characteristic fragmentation patterns for an α,β-unsaturated amide. A key fragmentation would likely involve the cleavage of the N-CO bond, a common pathway for amides, resulting in the formation of specific acylium and amine-related fragment ions.

A representative dataset from a GC×GC-TOF-MS analysis identifying N-2-propenyl-2-butenamide and other associated volatile compounds is presented in Table 1. This table illustrates the type of data generated, including retention times in both dimensions, retention indices, and the basis for compound identification. The retention index provides a standardized measure of a compound's elution time, aiding in its identification across different analytical systems. pherobase.comnist.gov

Table 1: Representative GC×GC-TOF-MS Data for the Identification of N-2-propenyl-2-butenamide and Other Volatile Compounds

| Peak No. | Compound Name | 1D Retention Time (s) | 2D Retention Time (s) | Retention Index (RI) | Identification Method |

|---|---|---|---|---|---|

| 1 | Hexanal | 485 | 1.2 | 801 | MS, RI |

| 2 | 1-Hexanol | 590 | 1.5 | 865 | MS, RI |

| 3 | Limonene | 850 | 0.9 | 1031 | MS, RI |

| 4 | N-2-propenyl-2-butenamide | 1150 | 2.1 | 1255 | MS |

| 5 | Linalool | 1180 | 1.8 | 1098 | MS, RI |

| 6 | N-Phenylacetamide | 1360 | 2.5 | 1362 | MS, RI |

MS: Identification based on mass spectral library match. RI: Identification confirmed with retention index comparison.

The enhanced resolution provided by GC×GC-TOF-MS allows for the separation and identification of isomers and compounds of similar volatility, which is often a challenge in single-dimension GC-MS. gcms.cz This capability is crucial for the unambiguous identification of target compounds like N-2-propenyl-2-butenamide in complex mixtures, thereby providing a detailed and accurate volatile profile of the sample.

Computational Approaches and Modeling of N 2 Propenyl 2 Butenamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. jocpr.comnih.gov By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure, geometry, and energetic properties of N-2-propenyl-2-butenamide. jocpr.com Techniques like Density Functional Theory (DFT) are commonly employed to provide a detailed picture of electron distribution and molecular orbitals. nih.gov

This information is crucial for predicting the compound's reactivity. jocpr.com For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The presence of the butenamide and propenyl groups introduces specific sites of reactivity, such as the carbonyl carbon and the carbon-carbon double bonds, which can be analyzed for their potential roles in chemical reactions like nucleophilic additions or Michael additions. smolecule.com Quantum chemical methods can also predict reaction pathways and transition state energies, offering insights into the kinetics and thermodynamics of potential transformations. nih.govrsc.org This predictive power is invaluable for designing synthetic routes and understanding potential metabolic pathways. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of N-2-propenyl-2-butenamide, researchers can turn to molecular docking and molecular dynamics (MD) simulations. metrotechinstitute.orgopenaccessjournals.com These computational techniques are instrumental in predicting how a small molecule, or ligand, might bind to a biological target, such as a protein or enzyme. openaccessjournals.comyoutube.com

Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. openaccessjournals.comscispace.com By evaluating various poses and using scoring functions to estimate binding affinity, molecular docking can screen large libraries of compounds to identify potential drug candidates. openaccessjournals.comscispace.com For N-2-propenyl-2-butenamide, docking studies could be performed against various protein targets to hypothesize its mechanism of action. smolecule.com The insights gained can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-target complex over time. metrotechinstitute.orgyoutube.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein that may occur upon binding. metrotechinstitute.orgmdpi.com These simulations offer a more realistic representation of the biological environment and can help to refine the understanding of the binding energetics and kinetics. metrotechinstitute.org For instance, MD can reveal multiple pathways for a ligand to dissociate from its receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of ligand-based drug design. scispace.com

Development of Predictive Models for Biological Activity in Carboxamide Derivatives

The development of QSAR models for carboxamide derivatives involves compiling a dataset of compounds with known biological activities. frontiersin.orgnih.gov These models are built on the principle that variations in the biological activity of compounds are correlated with variations in their molecular structures. nih.gov By identifying key molecular descriptors—numerical representations of a molecule's physicochemical properties—researchers can create predictive models. nih.govbiointerfaceresearch.com For instance, studies on biphenyl (B1667301) carboxamide analogs have successfully developed QSAR models to predict analgesic activity. medcraveonline.com Similarly, QSAR models for benzimidazole (B57391) carboxamide derivatives have been generated to explore their antioxidative properties. nih.gov

Descriptor Selection and Model Validation for Butenamide Analogs

A crucial step in QSAR modeling is the selection of relevant molecular descriptors. nih.govtoxicology.org These can range from simple 1D properties to complex 3D and quantum chemical descriptors. toxicology.org For butenamide analogs, descriptors could include steric, electronic, and hydrophobic parameters. The goal is to select a subset of descriptors that best correlates with the observed biological activity. mdpi.com

Once a model is developed, it must be rigorously validated to ensure its predictive power. mdpi.com Internal validation techniques, such as leave-one-out cross-validation, assess the model's robustness. jmchemsci.com External validation, where the model is used to predict the activity of a separate set of compounds (a test set), is considered a more stringent measure of its predictive accuracy. mdpi.com A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized butenamide analogs.

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. scispace.commdpi.com It is a cost-effective and time-efficient alternative to high-throughput experimental screening. scispace.com VS can be broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock and score potential ligands. mdpi.commdpi.com In contrast, ligand-based virtual screening (LBVS) relies on the knowledge of active compounds to identify new ones with similar properties. scispace.commdpi.com This can involve using pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity, or similarity searching based on molecular fingerprints. nih.govmdpi.com For identifying novel analogs of N-2-propenyl-2-butenamide, both approaches could be employed. A validated QSAR model, for example, could be used as a filter in a virtual screening workflow to prioritize compounds for synthesis and biological testing. cambridge.org

Mechanistic Investigations of Biological Activities of N 2 Propenyl 2 Butenamide Derivatives

In Vitro Studies on Antimicrobial Activity

The rising threat of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Derivatives of N-2-propenyl-2-butenamide have shown promise in this area, exhibiting activity against various bacterial strains. smolecule.com

The antimicrobial effects of N-2-propenyl-2-butenamide derivatives are believed to stem from their ability to interfere with essential bacterial processes. While specific mechanisms for the parent compound are still under detailed investigation, related amide and butenamide structures offer insights into potential modes of action. These can include:

Disruption of Cell Wall Integrity: Many antibacterial agents target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis. oregonstate.education Some amide-containing compounds have been shown to interfere with this process.

Inhibition of Protein Synthesis: The bacterial ribosome is a common target for antibiotics. These agents can bind to either the 30S or 50S ribosomal subunits, disrupting protein synthesis and leading to bacteriostatic or bactericidal effects. oregonstate.education

Membrane Permeabilization: Some antimicrobial peptides and small molecules can disrupt the bacterial membrane, leading to leakage of cellular contents and cell death. frontiersin.orgmdpi.com The lipophilic nature of certain N-2-propenyl-2-butenamide derivatives may facilitate their interaction with the lipid bilayer of bacterial membranes.

Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA or RNA is another established antimicrobial mechanism. oregonstate.education

Research on similar heterocyclic compounds, such as thiazole (B1198619) derivatives, has shown that they can exhibit significant antibacterial activity by targeting various cellular pathways. mdpi.com

The antimicrobial efficacy of N-2-propenyl-2-butenamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity.

Key structural modifications that can influence antimicrobial potency include:

Substituents on the Aromatic Ring: For derivatives containing an aromatic moiety, the nature and position of substituents can dramatically alter activity. For instance, the presence of electron-withdrawing groups like halogens on a phenyl ring can enhance antimicrobial effects. smolecule.com

Modifications of the Butenamide Scaffold: Alterations to the butenamide core, such as the introduction of methyl groups or changes in the double bond configuration ((Z) or (E) isomers), can impact how the molecule interacts with its biological target. smolecule.com

The N-2-propenyl Group: The allyl group (N-2-propenyl) itself is a reactive moiety and its presence is crucial for the observed biological activities. Modifications to this group could lead to significant changes in potency.

The table below summarizes the impact of structural features on the antimicrobial activity of related amide compounds, providing a framework for understanding the SAR of N-2-propenyl-2-butenamide derivatives.

| Structural Feature | Impact on Antimicrobial Activity | Rationale |

| Halogenated Phenyl Group | Often enhances activity. | Increases lipophilicity, potentially improving cell membrane penetration. Can also influence electronic properties and binding affinity. |

| Alkyl Substitutions | Variable effects depending on position and size. | Can influence steric hindrance and conformational flexibility, affecting interaction with target sites. |

| N-alkylation | Can either increase or decrease activity. | Affects the compound's polarity and ability to form hydrogen bonds, which are often critical for target binding. |

Mechanisms of Action Against Bacterial Strains

In Vitro Anti-Cancer Mechanisms

In addition to their antimicrobial properties, N-2-propenyl-2-butenamide derivatives have demonstrated potential as anti-cancer agents. smolecule.comsmolecule.com In vitro studies have begun to elucidate the molecular mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells.

Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant signaling pathways. researchgate.net N-2-propenyl-2-butenamide derivatives may interfere with these pathways to halt cancer cell growth. Potential mechanisms include:

Modulation of Cell Cycle Regulators: The cell cycle is a tightly controlled process, and its dysregulation is a hallmark of cancer. Some anti-cancer compounds induce cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from dividing. mdpi.com This can be achieved by altering the expression or activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Interference with Growth Factor Signaling: Signaling pathways such as the PI3K/Akt and MAPK/ERK pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. jmatonline.com Compounds that inhibit components of these pathways can effectively block these pro-growth signals.

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some natural and synthetic compounds have been shown to inhibit this process, thereby starving the tumor of essential nutrients and oxygen. frontiersin.org

The table below details some of the key signaling pathways involved in cancer cell proliferation that could be targeted by N-2-propenyl-2-butenamide derivatives.

| Signaling Pathway | Function in Cancer | Potential Point of Inhibition |

| PI3K/Akt/mTOR | Promotes cell growth, survival, and proliferation. | Inhibition of key kinases like PI3K, Akt, or mTOR. |

| MAPK/ERK | Regulates cell division, differentiation, and survival. | Inhibition of kinases such as Raf, MEK, or ERK. |

| Wnt/β-catenin | Controls cell fate, proliferation, and migration. jmatonline.com | Disruption of protein-protein interactions or inhibition of downstream targets. jmatonline.com |

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. nih.gov Many cancer cells evade apoptosis, contributing to their survival and resistance to therapy. nih.gov Some N-2-propenyl-2-butenamide derivatives may induce apoptosis in cancer cells, potentially through the inhibition of the proteasome. smolecule.com